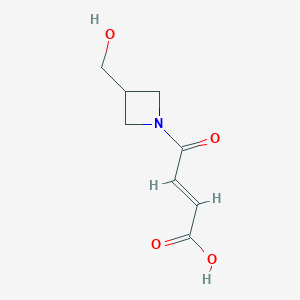

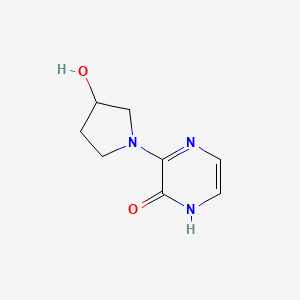

![molecular formula C9H10N4 B1488436 3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 2097977-09-6](/img/structure/B1488436.png)

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

“3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine” is a compound that contains an azetidinone moiety, which is the simplest β-lactam known for a number of pharmacological activities . Azetidinones exhibit a wide range of biological activities which includes anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, anti-diabetic activities, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been reported in various studies. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Molecular Structure Analysis

The molecular formula of “this compound” is C8H11ClN2 . The structure of this compound includes an azetidinone ring, which is a four-membered lactam, and an imidazo[4,5-b]pyridine ring .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Research highlights the importance of heterocyclic N-oxide derivatives, including imidazo[4,5-b]pyridine derivatives, in organic synthesis and catalysis. These compounds serve as versatile intermediates in the formation of metal complexes and design of catalysts for asymmetric synthesis. Their unique electronic and structural properties enable them to facilitate a variety of chemical transformations, underscoring their utility in developing new synthetic methodologies (Li et al., 2019).

Medicinal Chemistry

Imidazo[4,5-b]pyridine scaffolds play a significant role in medicinal chemistry, offering a platform for the development of novel therapeutics. Their structural diversity allows for the exploration of various pharmacokinetics profiles and the enhancement of drug efficacy. Specifically, these scaffolds have been utilized in kinase inhibitor development, demonstrating therapeutic potential across a range of diseases (Garrido et al., 2021).

Antimicrobial Applications

Studies on imidazopyridine-based derivatives reveal their potential as inhibitors against multi-drug resistant bacterial infections. The structural features of these compounds enable them to act as potent antibacterial agents, highlighting their significance in addressing the global challenge of antibiotic resistance (Sanapalli et al., 2022).

Material Science

The synthesis and functionalization of imidazopyridine derivatives extend to material science applications, where they contribute to the development of new materials and coatings with enhanced properties. This includes the creation of compounds with specific functionalities for surface modification, sensor development, and other technological applications (Abdurakhmanova et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds such as spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity . These compounds interact with a variety of molecular targets, leading to their therapeutic properties .

Mode of Action

It is known that the inherent rigidity of spirocyclic compounds, such as 3-(azetidin-3-yl)-3h-imidazo[4,5-b]pyridine, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

Similar compounds such as thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . These activities suggest that these compounds may affect multiple biochemical pathways.

Result of Action

Similar compounds such as spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity , suggesting that this compound may have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(azetidin-3-yl)imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSTZPZGKPFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)

![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)